An In-Depth Technical Guide to 1,6-Dichlorohexane: Chemical Properties and Structure
An In-Depth Technical Guide to 1,6-Dichlorohexane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental data for 1,6-dichlorohexane. The information is intended to support research, development, and quality control activities involving this versatile chemical intermediate.
Chemical Structure and Identification
1,6-Dichlorohexane is a linear, bifunctional organochlorine compound. The hexane backbone is substituted with chlorine atoms at the terminal positions.
| Identifier | Value |
| IUPAC Name | 1,6-dichlorohexane[1] |
| CAS Number | 2163-00-0 |
| Molecular Formula | C₆H₁₂Cl₂ |
| SMILES | ClCCCCCCCl |
| InChI | InChI=1S/C6H12Cl2/c7-5-3-1-2-4-6-8/h1-6H2[1] |
| InChIKey | OVISMSJCKCDOPU-UHFFFAOYSA-N[1] |
Physicochemical Properties
A summary of the key physicochemical properties of 1,6-dichlorohexane is presented below. This data is essential for designing and executing experiments, as well as for safety and handling considerations.
| Property | Value | Reference |
| Molecular Weight | 155.07 g/mol | |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 1.068 g/mL at 25 °C | [3] |
| Melting Point | -13 °C | |
| Boiling Point | 204 °C (at 760 mmHg) | |
| 87-90 °C (at 15 mmHg) | [3] | |
| Flash Point | 77 °C (closed cup) | |
| Solubility | Insoluble in water. Soluble in many organic solvents. | |
| Refractive Index | 1.457 at 20 °C | [3] |
Reactivity and Stability
1,6-Dichlorohexane is a stable compound under normal conditions. However, it is incompatible with strong oxidizing agents, strong bases, and reducing agents.[1] The chlorine atoms are susceptible to nucleophilic substitution reactions, making it a useful precursor for the synthesis of various derivatives.
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of 1,6-dichlorohexane.
Infrared (IR) Spectroscopy
The IR spectrum of 1,6-dichlorohexane exhibits characteristic peaks corresponding to the stretching and bending vibrations of its chemical bonds. The C-H stretching vibrations are typically observed in the 2800-3000 cm⁻¹ region. The C-Cl stretching vibrations are found in the fingerprint region, typically around 650-750 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 1,6-dichlorohexane is relatively simple due to the molecule's symmetry. It typically shows three distinct multiplets corresponding to the protons on the different carbon atoms of the hexane chain.
¹³C NMR: The carbon NMR spectrum will show three signals corresponding to the three chemically non-equivalent carbon atoms in the symmetrical 1,6-dichlorohexane molecule.
Mass Spectrometry (MS)
The mass spectrum of 1,6-dichlorohexane shows a molecular ion peak (M⁺) at m/z 154, with isotopic peaks at m/z 156 and 158 due to the presence of two chlorine atoms.[1] Common fragmentation patterns involve the loss of a chlorine atom or cleavage of the carbon-carbon bonds.[1][4] The base peak is often observed at m/z 55.[1]
Experimental Protocols
Synthesis of 1,6-Dichlorohexane from 1,6-Hexanediol
This protocol describes the synthesis of 1,6-dichlorohexane via the reaction of 1,6-hexanediol with hydrochloric acid.[5]
Materials:
-
1,6-hexanediol
-
Concentrated Hydrochloric Acid (HCl)
-
Ammonium chloride (catalyst)
-
Water
-
1000 mL three-necked round-bottom flask
-
Reflux condenser
-
Oil-water separator
-
Stirring apparatus
-
Heating mantle
Procedure:
-
To a 1000 mL three-necked round-bottom flask equipped with a reflux condenser, oil-water separator, and mechanical stirrer, add 500 g of 1,6-hexanediol, 400 g of water, and 5 g of ammonium chloride.[5]
-
Stir the mixture and heat to 50 °C.[5]
-
Introduce a steady stream of HCl gas into the reaction mixture. Continue the addition until the clear solution turns milky white.[5]
-
Increase the reaction temperature to 110 °C and continue to pass HCl gas to initiate reflux.[5]
-
Maintain the reflux for 3 hours. The molar ratio of 1,6-hexanediol to HCl gas should be approximately 1:2.5.[5]
-
During the reflux, the upper organic layer (1,6-dichlorohexane) will separate in the oil-water separator. The lower aqueous layer is returned to the reaction flask.[5]
-
Collect the upper organic layer.
-
The purity of the collected 1,6-dichlorohexane can be assessed by HPLC.[5]
Purification by Fractional Distillation
Crude 1,6-dichlorohexane can be purified by fractional distillation under reduced pressure to prevent decomposition at its high atmospheric boiling point.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Vacuum source and pressure gauge
-
Heating mantle
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.
-
Place the crude 1,6-dichlorohexane in the round-bottom flask with a few boiling chips.
-
Slowly apply vacuum to the system, reducing the pressure to approximately 15 mmHg.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect the fraction that distills over at 87-90 °C.[3]
-
Monitor the temperature closely to ensure a clean separation from any lower or higher boiling impurities.
Analytical Methods
Gas Chromatography (GC): Purity analysis of 1,6-dichlorohexane can be performed using gas chromatography. While a specific validated method for 1,6-dichlorohexane is not detailed in the provided search results, a general approach for volatile halogenated hydrocarbons can be adapted.[6]
-
Column: A polar capillary column, such as one with a wax-based stationary phase (e.g., CP-Wax 57 CB), is suitable.[6]
-
Carrier Gas: Hydrogen or Helium.
-
Injector: Split/splitless injector.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Temperature Program: A temperature gradient from a lower temperature (e.g., 60 °C) to a higher temperature (e.g., 200 °C) would be appropriate to separate any potential impurities.[6]
High-Performance Liquid Chromatography (HPLC): The synthesis protocol mentions the use of HPLC for purity analysis.[5] A reversed-phase HPLC method would be a suitable approach.
-
Column: A C18 stationary phase is commonly used for the separation of non-polar to moderately polar organic compounds.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water. The exact ratio would need to be optimized to achieve good separation.
-
Detector: A UV detector set at a low wavelength (e.g., 210 nm) would be appropriate as 1,6-dichlorohexane does not have a strong chromophore.
Visualizations
Caption: Synthesis of 1,6-dichlorohexane from 1,6-hexanediol.
Caption: Workflow for the purification and analysis of 1,6-dichlorohexane.
References
- 1. 1,6-Dichlorohexane | C6H12Cl2 | CID 16551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,6-Dichlorohexane, 98% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 1,6-ジクロロヘキサン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1,6-Dichlorohexane synthesis - chemicalbook [chemicalbook.com]
- 6. gcms.cz [gcms.cz]
